Cas no 912445-05-7 (Veliparib dihydrochloride)

Veliparib dihydrochloride structure
Veliparib dihydrochloride structure
商品名:Veliparib dihydrochloride
CAS番号:912445-05-7
MF:C13H17ClN4O
メガワット:280.753281354904
MDL:MFCD12407402
CID:822509
PubChem ID:45480520

Veliparib dihydrochloride 化学的及び物理的性質

名前と識別子

    • ABT888
    • (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
    • 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide,dihydrochloride
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide dihydrochloride
    • ABT-888
    • ABT-888 (hydrochloride)
    • ABT888 2HCl
    • ABT-888 2HCl
    • Veliparib (dihydrochloride)
    • ABT888 dihydrochloride
    • ABT-888 dihydrochloride
    • Veliparib dihydrochloride
    • 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]-, dihydrochloride (9CI)
    • (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
    • BCP09427
    • Veliparib (ABT-888 hydrochloride)
    • DB-078941
    • Veliparib dihydrochloride; ABT-888 dihydrochloride
    • AKOS030231611
    • SCHEMBL19328639
    • AC-30346
    • MFCD12407402
    • HMS3295I11
    • NSC-737664
    • HY-10130
    • 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-4-carboxamide dihydrochloride
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4- carboxamide
    • ABT-888 HCl
    • DTXSID30670432
    • Veliparib hydrochloride
    • 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide, dihydrochloride
    • SCHEMBL2368883
    • 912445-05-7 (HCl)
    • AS-17023
    • CS-0077
    • Veliparib (ABT-888)
    • EX-A2823
    • 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
    • J-505212
    • HMS3426E03
    • 912445-05-7
    • Veliparib 2HCl; ABT-888
    • SB16479
    • ABT888 hydrochloride
    • MDL: MFCD12407402
    • インチ: 1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1
    • InChIKey: QYPDWBAPZGSIDY-BTQNPOSSSA-N
    • ほほえんだ: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N.Cl

計算された属性

  • せいみつぶんしりょう: 316.085767g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 316.085767g/mol
  • 単一同位体質量: 316.085767g/mol
  • 水素結合トポロジー分子極性表面積: 83.8Ų
  • 重原子数: 20
  • 複雑さ: 348
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 3

じっけんとくせい

  • PSA: 4.07740
  • LogP: 3.00000

Veliparib dihydrochloride セキュリティ情報

Veliparib dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-10130-10mg
Veliparib dihydrochloride
912445-05-7 99.96%
10mg
¥800 2024-05-24
MedChemExpress
HY-10130-100mg
Veliparib dihydrochloride
912445-05-7 99.96%
100mg
¥3600 2024-05-24
abcr
AB462661-250 mg
Veliparib dihydrochloride; .
912445-05-7
250MG
€838.30 2023-07-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0411S-50mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)
912445-05-7 98%
50mg
¥1049.27 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0411S-100mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)
912445-05-7 98%
100mg
¥1923.67 2025-01-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2105-10mg
Veliparib dihydrochloride
912445-05-7 98%
10mg
¥ 671 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2105-200mg
Veliparib dihydrochloride
912445-05-7 98%
200mg
¥ 5234 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-202901B-25 mg
ABT-888,
912445-05-7 ≥97%
25mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202901A-5mg
ABT-888,
912445-05-7 ≥97%
5mg
¥1203.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-202901B-25mg
ABT-888,
912445-05-7 ≥97%
25mg
¥3234.00 2023-09-05

Veliparib dihydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: N-Methyl-2-pyrrolidone ;  2 h, rt
1.2 Reagents: Benzylamine ;  rt
2.1 overnight, rt → 90 °C
2.2 Reagents: Benzylamine
3.1 Reagents: Acetic acid ,  Sodium acetate ;  rt → 120 °C; 8 h, 120 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  65 °C → 80 °C; 4 h, 80 °C
リファレンス
Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
Kolaczkowski, Lawrence ; et al, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium acetate ;  rt → 120 °C; 8 h, 120 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  65 °C → 80 °C; 4 h, 80 °C
リファレンス
Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
Kolaczkowski, Lawrence ; et al, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

ごうせいかいろ 3

はんのうじょうけん
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Penning, Thomas D.; et al, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  65 °C → 80 °C; 4 h, 80 °C
リファレンス
Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
Kolaczkowski, Lawrence ; et al, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ,  Pyridine ;  2 h, 45 °C
2.2 overnight, rt
3.1 Reagents: Acetic acid Solvents: Acetic acid ;  2 h, reflux
4.1 -
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Penning, Thomas D.; et al, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Penning, Thomas D.; et al, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ,  Pyridine ;  2 h, 45 °C
1.2 overnight, rt
2.1 Reagents: Acetic acid Solvents: Acetic acid ;  2 h, reflux
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Penning, Thomas D.; et al, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 8

はんのうじょうけん
1.1 overnight, rt → 90 °C
1.2 Reagents: Benzylamine
2.1 Reagents: Acetic acid ,  Sodium acetate ;  rt → 120 °C; 8 h, 120 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  65 °C → 80 °C; 4 h, 80 °C
リファレンス
Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
Kolaczkowski, Lawrence ; et al, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  2 h, reflux
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Penning, Thomas D.; et al, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

Veliparib dihydrochloride Raw materials

Veliparib dihydrochloride Preparation Products

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